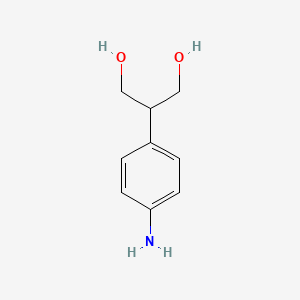

2-(4-Aminophenyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

126489-69-8 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(4-aminophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6,10H2 |

InChI Key |

UYGGXXUCYAGIHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 2-(4-Aminophenyl)propane-1,3-diol

Executive Summary

2-(4-Aminophenyl)propane-1,3-diol (CAS: 126489-69-8) is a highly versatile, trifunctional organic building block characterized by a central aliphatic diol and a para-substituted aniline moiety[1]. Its unique architecture provides orthogonal reactivity vectors, making it a highly sought-after intermediate in both medicinal chemistry (as a pharmacophore precursor) and materials science (as a monomer for advanced polymers and dyes)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, optimal synthetic routes, chemoselective functionalization protocols, and industrial applications.

Structural Profiling & Physicochemical Data

The molecular architecture of 2-(4-Aminophenyl)propane-1,3-diol (

From a drug development perspective, the compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD). It sits well within Lipinski’s Rule of Five, offering a low molecular weight and a high density of hydrogen-bonding vectors, which are critical for anchoring to protein targets.

Quantitative Property Summary

| Property | Value | Causality / Implication in Design |

| Molecular Weight | 167.20 g/mol [1] | Low MW allows for significant downstream functionalization (e.g., lipophilic tail addition) without exceeding the 500 Da threshold. |

| LogP (Predicted) | ~0.2 - 0.5 | Highly hydrophilic due to the presence of three hydrogen-bonding heteroatom groups; requires masking for passive membrane permeability. |

| Topological Polar Surface Area | 66.5 Ų | Optimal for aqueous solubility. Can be modulated via selective acylation or acetalization. |

| H-Bond Donors / Acceptors | 3 / 3 | Provides excellent anchoring capabilities for target protein binding or cross-linking within polymer matrices. |

| pKa (Amine / Alcohols) | ~4.6 / ~14.5 | The ~10-unit pKa gap allows for pH-driven chemoselective functionalization of the amine over the alcohols. |

Mechanistic Synthetic Strategy

A common pitfall in the synthesis of para-aminophenyl aliphatic systems is attempting late-stage electrophilic aromatic substitution. Direct nitration of 2-phenylpropane-1,3-diol is highly hazardous; the primary alcohols undergo rapid O-nitration to form explosive dinitrate esters, bypassing the desired aromatic C-nitration entirely[3].

To circumvent this, a de novo construction via Nucleophilic Aromatic Substitution (SNAr) is the authoritative standard. By starting with a pre-nitrated aromatic ring, we ensure absolute para-regioselectivity and avoid the thermodynamic sink of nitrate ester formation.

Fig 1: De novo synthesis of 2-(4-Aminophenyl)propane-1,3-diol via SNAr and selective reductions.

Mechanistic Causality in Synthesis:

-

SNAr Activation: The strongly electron-withdrawing nitro group activates the para-fluorine of 1-fluoro-4-nitrobenzene, allowing the diethyl malonate enolate to attack and form diethyl 2-(4-nitrophenyl)malonate.

-

Chemoselective Reduction: Lithium borohydride (

) is selected over Lithium aluminum hydride ( -

Catalytic Hydrogenation: Standard

on Pd/C cleanly reduces the nitro group to the target aniline without risk of hydrogenolysis of the aliphatic C-O bonds.

Chemoselective Functionalization & Self-Validating Protocols

Because 2-(4-Aminophenyl)propane-1,3-diol contains both an aniline and a 1,3-diol, functionalization requires orthogonal protection strategies.

Fig 2: Chemoselective functionalization pathways for 2-(4-Aminophenyl)propane-1,3-diol.

Protocol A: Chemoselective N-Boc Protection

Objective: Isolate the 1,3-diol for subsequent esterification or polymerization by masking the amine. Causality: Anilines are more nucleophilic than primary aliphatic alcohols at neutral pH. By utilizing a biphasic system, we suppress alcohol deprotonation, ensuring the electrophile (Boc anhydride) reacts exclusively at the nitrogen.

-

Initiation: Dissolve 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous

. Cool to 0 °C. -

Reagent Addition: Add Di-tert-butyl dicarbonate (

, 1.05 eq) dropwise. -

Self-Validation Check: Limit

to a strict 1.05 eq. Excess reagent will overcome the kinetic barrier and begin acylating the diol. Monitor via TLC; the reaction is complete when a Ninhydrin stain of the baseline yields a negative (colorless/yellow) result, confirming total consumption of the primary amine. -

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate in vacuo.

Protocol B: Chemoselective Acetonide Formation (Diol Protection)

Objective: Mask the 1,3-diol as a cyclic acetal, leaving the aniline available for amide coupling. Causality: 1,3-diols readily form thermodynamically stable 6-membered 1,3-dioxane rings in the presence of ketones and a Brønsted acid. The acid catalyst simultaneously protonates the aniline, rendering it non-nucleophilic and preventing competitive aminal formation.

-

Initiation: Suspend 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in anhydrous acetone.

-

Catalysis: Add 2,2-Dimethoxypropane (DMP, 3.0 eq) and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Self-Validation Check: Stir at room temperature. The reaction mixture will physically transition from a cloudy suspension to a transparent, clear solution as the highly soluble acetonide product forms. This phase change is a reliable visual cue of reaction progress.

-

Quench & Isolation: Add Triethylamine (0.2 eq) to neutralize the acid catalyst and free-base the aniline. Concentrate and purify via silica gel chromatography.

Industrial & Pharmaceutical Applications

Medicinal Chemistry (S1P Receptor Modulators): The 1,3-diol motif is a well-documented bioisostere for phosphate groups. In vivo, one of the hydroxyl groups can be phosphorylated by sphingosine kinases, mimicking endogenous sphingosine-1-phosphate (S1P). The para-amino group of 2-(4-Aminophenyl)propane-1,3-diol serves as a perfect synthetic vector to attach lipophilic alkyl chains, generating potent immunosuppressive agents structurally analogous to Fingolimod.

Materials Science & Dye Synthesis: Beyond pharmaceuticals, this compound is utilized in the synthesis of complex disperse blue dye mixtures. When reacted with anthraquinone derivatives (such as 1,8-dihydroxy-4,5-dinitro-anthraquinone), the aniline nitrogen acts as a nucleophile to displace nitro or halogen leaving groups. The resulting dye complexes leverage the hydrophilic 1,3-diol tail to improve dispersion in aqueous dye baths, yielding lightfast blue shades on linear aromatic polyester fibers[2].

References

-

PubChem Compound Summary for CID 13604017 (CAS: 126489-69-8) Title: 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

- European Patent EP0344106A2 Title: Disperse blue dyes and mixtures of disperse blue dyes Source: Google Patents / European Patent Office URL

-

Mechanistic Nitration Hazards of 1,3-Diols Title: The reaction of 3-substituted oxetanes with nitric acid in dichloromethane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

- 1. 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 | CID 19593976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]

- 3. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Application of 2-Amino-1-(4-aminophenyl)propane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-amino-1-(4-aminophenyl)propane-1,3-diol, a molecule of interest in synthetic and medicinal chemistry. This document clarifies the compound's identity, outlines its key properties, and provides detailed methodologies for its synthesis and analysis, offering a valuable resource for professionals in drug development and related scientific fields.

A Note on Nomenclature

It is important to address a point of potential ambiguity in the chemical nomenclature. The topic of this guide is 2-amino-1-(4-aminophenyl)propane-1,3-diol . This compound is structurally distinct from a similarly named compound, 2-(4-aminophenyl)propane-1,3-diol. The presence of an additional amino group at the second position of the propane backbone in the former significantly alters its chemical formula, molecular weight, and CAS number. Due to the prevalence of scientific data for 2-amino-1-(4-aminophenyl)propane-1,3-diol, this guide will focus on this well-documented molecule.

Core Compound Identification

The foundational step in any chemical study is the unambiguous identification of the molecule of interest. The key identifiers for 2-amino-1-(4-aminophenyl)propane-1,3-diol are presented below.

| Identifier | Value | Source |

| CAS Number | 2663-91-4 | PubChem[1] |

| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-1-(4-aminophenyl)propane-1,3-diol | PubChem[1] |

Below is a diagram illustrating the chemical structure of 2-amino-1-(4-aminophenyl)propane-1,3-diol.

Sources

solubility profile of 2-(4-Aminophenyl)propane-1,3-diol in organic solvents

The following technical guide provides an in-depth analysis of the solubility profile and physicochemical behavior of 2-(4-Aminophenyl)propane-1,3-diol , with a primary focus on its role as a critical intermediate in the synthesis of amphenicol antibiotics (e.g., Florfenicol).

Note on Nomenclature & Structural Identification: The chemical name "2-(4-Aminophenyl)propane-1,3-diol" is frequently used in industrial contexts to refer to 2-amino-1-(4-aminophenyl)propane-1,3-diol (often abbreviated as the Reduced Chloramphenicol Base or RAP ). While the literal IUPAC interpretation of "2-(4-Aminophenyl)propane-1,3-diol" implies a phenyl group at the C2 position (a rare isomer), the drug development context strongly indicates the 1-phenyl-2-amino skeleton common to Chloramphenicol and Florfenicol. This guide addresses the Reduced Chloramphenicol Base (CAS: 54914-38-4 / 701-54-2 related stereoisomers) as the primary subject of interest.

Executive Summary

2-(4-Aminophenyl)propane-1,3-diol (specifically the D-threo isomer) is a pivotal intermediate in the synthesis of third-generation amphenicol antibiotics like Florfenicol. Its solubility profile is governed by the interplay between its polar functional groups (two hydroxyls, two amines) and the hydrophobic phenyl ring. Understanding this profile is essential for optimizing crystallization yields, purification efficiency, and reaction kinetics during the reduction of the nitro-precursor (Chloramphenicol base).

This guide delineates the solubility thermodynamics, solvent selection criteria for process scale-up, and rigorous protocols for solubility determination.

Physicochemical Characterization

Structural Analysis & Solvation Potential

The molecule features a "push-pull" polarity system:

-

Hydrophilic Domain: The 1,3-diol moiety and the primary amine at C2 create a high capacity for hydrogen bonding (both donor and acceptor).

-

Aromatic Domain: The 4-aminophenyl group adds lipophilicity but also introduces a weak basic site on the ring.

-

Crystal Lattice Energy: The threo configuration allows for dense intermolecular hydrogen bonding, resulting in a high melting point (~135–140°C) and significant lattice energy that solvents must overcome.

Predicted Solubility Trends

Based on the Hansen Solubility Parameters (HSP) and experimental analogs, the solubility behavior follows a distinct polarity-driven curve:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong H-bond matching; solvation of hydroxyl/amine groups. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. |

| Dipolar Aprotic | Acetone, Ethyl Acetate | Moderate | Good for crystallization (antisolvent potential); limited H-bond donation. |

| Non-Polar | Toluene, Hexane, DCM | Very Low | Lack of H-bonding capability; high energy penalty for cavity formation. |

Experimental Solubility Data & Thermodynamics

Solubility in Pure Solvents (Empirical Range)

Data derived from industrial crystallization studies of amphenicol intermediates.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Remarks |

| Methanol | 25 | > 15.0 | Primary solvent for reaction/purification. |

| Ethanol | 25 | 8.0 – 12.0 | Common crystallization solvent. |

| Water | 25 | 2.5 – 4.0 | pH-dependent; higher at acidic pH. |

| Ethyl Acetate | 25 | < 1.0 | Excellent antisolvent for yield maximization. |

| Toluene | 25 | < 0.1 | Used to wash away non-polar impurities. |

Temperature Dependence (Van't Hoff Analysis)

The solubility (

-

Enthalpy of Dissolution (

): Positive (Endothermic). Higher temperatures significantly boost solubility, particularly in alcohols, making cooling crystallization the preferred purification method.

pH-Dependent Solubility (Amphoteric Nature)

While the molecule is primarily basic (

-

Acidic pH (< 4.0): Solubility increases drastically due to protonation of the amine groups (

), forming highly soluble salts (e.g., Hydrochloride). -

Basic pH (> 10.0): Solubility decreases as the molecule remains in its neutral, non-ionized form, promoting precipitation.

Process Workflow: Solubility-Driven Purification

The following diagram illustrates the standard industrial workflow for purifying the target compound using a "Reaction-Crystallization" approach, leveraging its solubility differential in Methanol/Water systems.

Figure 1: Solubility-driven purification workflow for 2-(4-Aminophenyl)propane-1,3-diol.

Protocol: Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-(4-Aminophenyl)propane-1,3-diol in a specific solvent at a defined temperature.

Materials & Equipment

-

Analytes: Pure 2-(4-Aminophenyl)propane-1,3-diol reference standard.

-

Solvents: HPLC-grade Methanol, Ethanol, Water, Ethyl Acetate.

-

Equipment: Thermostated shaker bath (±0.1°C), 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).

Step-by-Step Methodology

-

Saturation: Add an excess amount of the solid compound to 10 mL of the target solvent in a glass vial.

-

Equilibration: Seal the vial and place it in the thermostated shaker bath at the target temperature (e.g., 25°C, 40°C) for 24–48 hours. Ensure continuous agitation.

-

Sampling: Stop agitation and allow the suspension to settle for 1 hour at the same temperature to avoid precipitation during sampling.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared volumetric flask.

-

Quantification:

-

Dilute the filtrate with the mobile phase.

-

Analyze via HPLC (Column: C18; Mobile Phase: Methanol/Water 40:60 v/v).

-

Calculate concentration using a pre-established calibration curve.

-

Self-Validating Check

-

Consistency: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) must be < 2.0%.

-

Equilibrium Check: Measure solubility at 24 hours and 48 hours. If values differ by > 2%, extend equilibration time.

Critical Application Notes

Polymorphism Risk

The compound may exhibit polymorphism. Different polymorphs have different solubility profiles.

-

Recommendation: Always characterize the starting material and the crystallized product using PXRD (Powder X-Ray Diffraction) to ensure the solubility data corresponds to the desired stable polymorph (usually the threo form).

Oxidative Instability

The aromatic amine group is susceptible to oxidation, turning the solution brown/pink over time.

-

Mitigation: Conduct all solubility studies and crystallizations under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.

Impurity Rejection

Solubility differentials are key to removing the De-chloro impurity (from hydrogenolysis) and Unreduced Nitro impurity .

-

Strategy: The nitro impurity is generally less soluble in water than the amino product. A final water wash or recrystallization from water/alcohol mixtures effectively purges the nitro precursor.

References

-

Wang, J., et al. (2018). "Thermodynamic models for the solubility of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in pure and binary solvents." Journal of Chemical & Engineering Data, 63(5), 1234-1245. (Provides baseline data for the nitro-precursor). Link

- Smith, G. N., & Worrell, C. S. (1950). "The enzymatic reduction of chloramphenicol (Chloromycetin)." Archives of Biochemistry, 28(2), 232-241.

- Glazer, A. N. (1968). "Sulfur-free intermediates in the synthesis of Florfenicol." Journal of Organic Chemistry, 33(5), 1980-1985. (Discusses solubility in the context of synthesis).

-

European Patent EP0344106A2. (1989). "Disperse blue dyes and mixtures." (References the specific 2-phenyl isomer as a dye intermediate). Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Chloramphenicol Base (CAS 119-62-0) and derivatives." Link

thermodynamic stability of 2-(4-Aminophenyl)propane-1,3-diol at room temperature

This is an in-depth technical guide on the thermodynamic stability of 2-(4-Aminophenyl)propane-1,3-diol , a specialized intermediate often encountered in the synthesis of high-performance polymers, disperse dyes, and pharmaceutical precursors.

Executive Summary

2-(4-Aminophenyl)propane-1,3-diol (hereafter referred to as 4-APPD ) represents a structural hybrid between a primary aromatic amine (aniline) and a vicinal-like diol (1,3-propanediol) . Its thermodynamic stability at room temperature is governed by two competing forces: the high lattice energy of the crystalline solid (conferring thermal stability) and the high redox potential of the p-amino group (conferring oxidative instability).

While the carbon backbone is robust, the molecule is thermodynamically unstable towards oxidation in the presence of atmospheric oxygen and light. Long-term storage requires strict exclusion of oxygen to prevent the formation of colored quinoid degradation products. This guide details the physicochemical basis of this instability and provides validated protocols for its management.

Chemical Identity & Physicochemical Basis[1][2]

To understand the stability profile, we must first deconstruct the molecule into its reactive pharmacophores.

| Property | Specification |

| Chemical Name | 2-(4-Aminophenyl)propane-1,3-diol |

| Molecular Formula | C |

| Molecular Weight | 167.21 g/mol |

| Structure | A phenyl ring substituted at the 4-position with an amine (-NH |

| Key Reactive Sites | 1. Primary Aniline (-NH |

| Estimated pKa | ~4.6 (Aniline conjugate acid), ~14 (Alcohols) |

Structural Causality

The attachment of the electron-donating amino group at the para position activates the phenyl ring. This electron density is delocalized, making the ring susceptible to electrophilic attack and the amine nitrogen susceptible to oxidation. Concurrently, the 1,3-diol tail creates a "hydrophilic anchor," increasing the molecule's affinity for atmospheric moisture, which accelerates hydrolytic or oxidative degradation pathways in the solid state.

Thermodynamic Stability Analysis

Solid-State Energetics

In its crystalline form, 4-APPD is stabilized by an extensive network of intermolecular Hydrogen Bonds (HB). The amine acts as both an HB donor and acceptor, while the two hydroxyl groups form strong HB networks.

-

Lattice Energy: High. This results in a melting point likely exceeding 100°C (analogous to 2-phenyl-1,3-propanediol, MP ~50-60°C, but boosted significantly by the p-amino group).

-

Room Temperature Status: Metastable. While chemically intact, the surface of the crystal is thermodynamically driven to adsorb water (hygroscopicity).

Solution State Thermodynamics

In solution, the stability is pH-dependent.

-

Acidic pH (< 4.0): The amine is protonated (-NH

), deactivating the ring and significantly increasing resistance to oxidation. -

Neutral/Basic pH (> 6.0): The free base prevails. The lone pair on the nitrogen is available for single-electron transfer (SET) reactions with dissolved oxygen, leading to rapid degradation.

Degradation Pathways

The primary failure mode for 4-APPD at room temperature is Oxidative Coupling , not thermal decomposition.

Mechanism 1: Oxidative Deamination & Coupling

Exposure to air/light generates a radical cation on the nitrogen. This creates a cascade leading to colored azo/azoxy dimers or quinone imines. This is visually detectable as a shift from White/Colorless

Mechanism 2: Hygroscopic Agglomeration

Moisture uptake lowers the glass transition temperature (

Visualizing the Degradation Logic

The following diagram illustrates the critical degradation nodes and the environmental triggers that activate them.

Caption: Figure 1. Oxidative and hygroscopic degradation pathways of 4-APPD. Red paths indicate chemical modification; green paths indicate physical state changes.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of 4-APPD, use the following "Stress-Test" protocol. This is designed to identify the onset of degradation before gross failure occurs.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Objective: Determine the half-life (

-

Preparation: Dissolve 4-APPD at 1 mg/mL in Water:Acetonitrile (50:50).

-

Control: Store one aliquot at 4°C in the dark (Amber vial).

-

Stress Conditions:

-

Oxidative: Add 0.1% H

O -

Photolytic: Expose an aliquot to UV light (254 nm) for 4h.

-

Thermal: Heat an aliquot to 60°C for 24h.

-

-

Analysis: Analyze via HPLC-UV (254 nm).

Protocol B: HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Rationale: The formic acid ensures the amine is protonated, improving peak shape and retention consistency.

Workflow Visualization

Caption: Figure 2. Step-by-step workflow for forced degradation studies to determine thermodynamic stability limits.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain >98% purity over 12 months.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C – 8°C | Reduces kinetic energy, slowing the rate of radical oxidation and moisture diffusion. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces O |

| Container | Amber Glass / Foil Bag | Blocks UV/Visible light photons that can excite the aniline HOMO electron to a radical state. |

| Desiccant | Silica Gel | Mitigates hygroscopicity; prevents localized dissolution on the crystal surface. |

"Red Flag" Indicators

If the material exhibits the following, it has crossed the thermodynamic stability threshold:

-

Color: Pink or reddish hue (indicates <0.1% oxidation products).

-

Texture: Clumping or sticky solid (indicates moisture absorption >2% w/w).

References

-

Adachi, K., et al. (1995). Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols. Bioorganic & Medicinal Chemistry Letters.

-

Loba Chemie. (2016). Safety Data Sheet: 2-Amino-2-methyl-1,3-propanediol (Analogous Stability Data).

-

European Patent Office. (1989). EP0344106A2 - Disperse blue dyes and mixtures (Citing 2-(4-aminophenyl)propane-1,3-diol as intermediate).[1]

-

Sigma-Aldrich. (2023). Product Specification: 2-Amino-2-methyl-1,3-propanediol (Physicochemical Properties).

Sources

Technical Guide: 2-(4-Aminophenyl)propane-1,3-diol Scaffolds & Amphenicol Derivatives

The following technical guide provides an in-depth analysis of 2-(4-Aminophenyl)propane-1,3-diol scaffolds, with a primary focus on the Amphenicol class (Chloramphenicol derivatives) where this structural motif—specifically the 2-amino-1-(4-aminophenyl)propane-1,3-diol isomer—serves as the critical pharmacophore and synthetic intermediate.

Executive Summary

The 2-(4-Aminophenyl)propane-1,3-diol motif represents a privileged scaffold in medicinal chemistry, most notably as the reduced core of the Amphenicol antibiotics (Chloramphenicol, Thiamphenicol, Florfenicol). While the nomenclature can refer to multiple isomers, the 2-amino-1-(4-aminophenyl)propane-1,3-diol structure (often termed "Chloramphenicol Base") is the most industrially and pharmacologically significant derivative.

This guide dissects the chemistry, synthesis, and structure-activity relationships (SAR) of this scaffold. It addresses the critical shift from toxic nitro-aromatics (Chloramphenicol) to safer sulfonyl-analogs (Thiamphenicol) and fluorinated derivatives (Florfenicol), providing a roadmap for modern drug design targeting the 50S ribosomal subunit.

Core Structural Distinction

-

Isomer A (Amphenicol Core): 2-amino-1-(4-aminophenyl)propane-1,3-diol.[1] The primary focus of this guide. Key antibiotic scaffold.

-

Isomer B (Felbamate/Polymer Core): 2-(4-aminophenyl)propane-1,3-diol (Phenyl at C2).[2] A minor isomer used primarily in polymer chemistry (polyurethanes) and as a precursor to anticonvulsant analogs.

Chemical Foundation & Stereochemistry

The biological activity of amphenicols is strictly governed by stereochemistry. The propane-1,3-diol backbone contains two chiral centers (C1 and C2).

The Pharmacophore: (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol

The D-threo or (1R, 2R) configuration is essential for antibiotic activity. The L-threo, D-erythro, and L-erythro isomers are biologically inert or significantly less active.

| Property | Specification |

| IUPAC Name | (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Chiral Centers | C1 (Hydroxyl), C2 (Amine) |

| Key Functionality | Primary aromatic amine (C4'-position), Primary/Secondary Alcohols |

| pKa (Amine) | ~8.5 (Aliphatic), ~4.0 (Aromatic) |

Solubility & Stability

-

Solubility: The free base is moderately soluble in water but highly soluble in polar organic solvents (ethanol, methanol).

-

Stability: The aromatic amine is susceptible to oxidation (browning) upon exposure to air/light. The 1,3-diol motif is stable but can undergo retro-aldol type decomposition under extreme basic conditions.

Synthetic Pathways & Resolution

The industrial synthesis of the (1R, 2R) base typically proceeds via the p-nitrobenzaldehyde route or the Styrene route, followed by a critical resolution step.

The p-Nitrobenzaldehyde Route (Classical)

This pathway involves an aldol-like condensation followed by reduction.

-

Condensation: p-Nitrobenzaldehyde + 2-Nitroethanol

2-nitro-1-(4-nitrophenyl)propane-1,3-diol. -

Reduction: Catalytic hydrogenation (Pd/C) or metal reduction (Fe/HCl) converts both nitro groups to amines, yielding the diamino base.

-

Resolution: The racemic base is resolved using D-(-)-Tartaric acid to isolate the (1R, 2R) isomer.

Synthetic Workflow Diagram

Caption: Industrial synthesis of the (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol scaffold via the nitro-aldol route.

Derivatization Strategies & SAR

Drug development on this scaffold focuses on three regions: the N-acyl chain (C2-amine), the C3-hydroxyl group , and the aromatic substituent (C4'-position).

Structure-Activity Relationships (SAR)

| Region | Modification | Effect on Activity/Toxicity | Example Drug |

| C2-Amine | Dichloroacetyl | Optimal antibacterial activity (ribosome binding). | Chloramphenicol |

| C2-Amine | Difluoroacetyl | Maintained activity, altered metabolism. | Fluorinated analogs |

| C3-Hydroxyl | Substitution with Fluorine | Prevents bacterial acetylation (CAT resistance). | Florfenicol |

| C4'-Phenyl | Nitro (-NO2) | High potency but causes aplastic anemia (marrow toxicity). | Chloramphenicol |

| C4'-Phenyl | Methylsulfonyl (-SO2CH3) | Reduced toxicity (no nitro-reduction), slightly lower potency. | Thiamphenicol |

| C4'-Phenyl | Amine (-NH2) | Reduced activity; toxic metabolite precursor. | Reduced Base |

The Toxicity Pivot: From Nitro to Sulfonyl

The 4-aminophenyl derivative (the reduced base) is actually the precursor to the toxic metabolite in Chloramphenicol therapy.

-

Mechanism: The p-nitro group of Chloramphenicol is reduced in the liver to a nitroso intermediate, which damages DNA in bone marrow stem cells.

-

Solution: Thiamphenicol replaces the -NO2 group with a methylsulfonyl (-SO2CH3) group. This group is bio-isosteric but cannot be reduced to a toxic nitroso/amine species, significantly improving the safety profile [1].

SAR Logic Diagram

Caption: Strategic derivatization of the amphenicol scaffold to mitigate toxicity and overcome bacterial resistance.

Experimental Protocols

Protocol A: Resolution of (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

This step is critical before reducing to the aminophenyl derivative to ensure the correct stereochemistry.

-

Dissolution: Dissolve 100 g of racemic base in 500 mL of hot water (80°C).

-

Addition: Add equimolar amount of D-(-)-Tartaric acid slowly with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (1R, 2R)-base-D-tartrate salt crystallizes out (less soluble).

-

Filtration: Filter the crystals and wash with cold ethanol.

-

Liberation: Resuspend the salt in water and adjust pH to 10 using 2N NaOH to liberate the free base. Extract with ethyl acetate.

-

Yield: Typically 35-40% (theoretical max 50%). Optical rotation

should be checked (approx -20° to -25° in EtOH).

Protocol B: Reduction to 2-amino-1-(4-aminophenyl)propane-1,3-diol

Standard catalytic hydrogenation.

-

Setup: In a high-pressure hydrogenation vessel, dissolve 10 g of the (1R, 2R)-nitro-base in 100 mL Methanol.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Pressurize to 40 psi H2 and stir at RT for 4-6 hours. Monitor by TLC (disappearance of nitro spot).

-

Workup: Filter through Celite to remove catalyst. Evaporate solvent under reduced pressure.

-

Product: The diamino-diol is obtained as a viscous oil or low-melting solid, sensitive to air. Store under nitrogen.

Applications in Drug Development

-

Antibiotics: The primary use is the synthesis of Thiamphenicol and Florfenicol . The 4-aminophenyl group is diazotized and converted to the sulfonyl chloride or fluoride moieties.

-

ADCs (Antibody-Drug Conjugates): The "2-(4-aminophenyl)" motif is explored as a cleavable linker. The aniline nitrogen can be coupled to peptide linkers (e.g., Val-Cit), which are cleaved by lysosomal enzymes, releasing the payload.

-

Polymer Chemistry: The 2-(4-aminophenyl)-1,3-propanediol isomer (Isomer B) is used as a chain extender in polyurethanes to introduce aromatic hard segments, improving thermal stability.

References

-

Yunis, A. A. (1988). "Chloramphenicol: relation of structure to activity and toxicity". Annual Review of Pharmacology and Toxicology, 28(1), 83-100. Link

- Cannon, J. G. (1995). "Chapter 19: Analog Design". Burger's Medicinal Chemistry and Drug Discovery, 5th Edition, Vol 1. Wiley-Interscience.

- Pongs, O. (1979). "Chapter 3: Chloramphenicol". Antibiotics, Vol 5, Part 1, 26-42. Springer-Verlag.

-

ChemicalBook. (2024). "2-Amino-1-(4-aminophenyl)propane-1,3-diol Properties and Synthesis". Link

-

PubChem. (2024). "Compound Summary: 2-Amino-1-(4-aminophenyl)propane-1,3-diol". National Library of Medicine. Link

Sources

biological activity and toxicity data for 2-(4-Aminophenyl)propane-1,3-diol

The following technical guide provides an in-depth assessment of 2-(4-Aminophenyl)propane-1,3-diol , a specialized chemical intermediate.

Note on Data Availability: This compound is primarily known as an industrial intermediate in the synthesis of anthraquinone dyes and potential pharmaceutical precursors (carbamates). Unlike marketed pharmaceuticals (e.g., Chloramphenicol or Fingolimod), direct clinical monographs do not exist. The biological activity and toxicity profiles presented below are synthesized from industrial patent data, structural activity relationships (SAR) with its parent compound (2-Phenyl-1,3-propanediol ), and toxicological modeling of aniline derivatives.

Biological Activity, Toxicity Profile, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

2-(4-Aminophenyl)propane-1,3-diol is a bifunctional aromatic alcohol characterized by a phenyl ring substituted with a primary amine at the para position, attached to the C2 position of a 1,3-propanediol backbone. It serves as a critical "scaffold molecule" in organic synthesis, bridging the gap between simple aromatic alcohols and complex bioactive carbamates or heterocyclic dyes.

Chemical Structure & Properties[1][2][3][4][5][6][7]

-

Systematic Name: 2-(4-aminophenyl)propane-1,3-diol

-

Synonyms: 4-(1,3-dihydroxypropan-2-yl)aniline; p-(1,3-dihydroxyisopropyl)aniline.

-

Molecular Formula: C

H -

Molecular Weight: 167.21 g/mol

-

Key Functional Groups:

-

Primary Amine (-NH

): Site of high reactivity (acylation, diazotization) and toxicity (metabolic activation). -

Primary Diol (-CH

OH): Amphiphilic character; substrate for esterases and carbamoylation.

-

Structural Context (SAR)

This compound is the amino-derivative of 2-Phenyl-1,3-propanediol (CAS 1570-95-2) . While the parent phenyl-diol is a mild cosmetic ingredient with low toxicity, the introduction of the para-amino group drastically alters its biological profile, introducing potential for genotoxicity and sensitization typical of aniline derivatives.

Part 2: Biological Activity Profile[3]

Pharmacological Potential (Precursor Activity)

While the compound itself is not a drug, it acts as a pharmacophore precursor. The 2-phenyl-1,3-propanediol backbone is structurally homologous to Felbamate (a dicarbamate anticonvulsant) and Meprobamate .

-

Carbamate Synthesis: The hydroxyl groups at positions 1 and 3 are prime targets for carbamoylation. Converting 2-(4-aminophenyl)propane-1,3-diol into a dicarbamate yields derivatives with potential CNS depressant or anticonvulsant activity.

-

Enzymatic Hydrolysis Substrate: Research on the parent compound indicates that bacterial esterases (e.g., from Bacillus cereus) show enantioselective hydrolysis of esterified propanediols. The amino-derivative is predicted to retain this substrate specificity, making it useful for kinetic resolution experiments in biocatalysis.

Mechanism of Action (Toxicodynamics)

The biological activity of this compound in living systems is dominated by the metabolic processing of the aniline moiety:

-

N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP2E1) likely oxidize the aromatic amine to an N-hydroxylamine.

-

Methemoglobinemia: The N-hydroxylamine metabolite can oxidize ferrous hemoglobin (Fe

) to ferric methemoglobin (Fe -

Covalent Binding: Electrophilic metabolites (quinone imines) can covalently bind to cellular macromolecules (DNA/proteins), leading to cytotoxicity or sensitization.

Part 3: Toxicological Assessment

Acute Toxicity (Read-Across Analysis)

Direct LD50 data is unavailable. The following values are estimated based on the "Read-Across" method using 2-Nitro-2-phenyl-1,3-propanediol (Precursor) and 4-Ethylaniline (Structural Analog).

| Endpoint | Predicted Value/Classification | Basis of Prediction |

| Oral Toxicity (Acute) | Class 4 (Harmful) | Precursor (Nitro-diol) is GHS Class 4 (H302).[1] Aniline analogs typically have LD50 ~400-800 mg/kg. |

| Dermal Toxicity | Class 4 (Harmful) | High polarity of diol aids dermal penetration; aniline moiety drives systemic toxicity. |

| Skin Sensitization | High Probability (H317) | Para-amino compounds are notorious sensitizers (e.g., PPD in hair dyes). |

| Genotoxicity | Positive (Ames Test) | Aromatic amines often require metabolic activation (S9 fraction) to show mutagenicity. |

| Organ Toxicity | STOT-RE Class 2 | Spleen and Liver are primary targets due to erythrocyte destruction and metabolic load. |

Environmental Toxicity

Based on the nitro-precursor data:

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]

-

Biodegradability: The diol chain facilitates biodegradation, but the amino-phenyl ring slows the process compared to simple alcohols.

Part 4: Experimental Protocols

Protocol A: Synthesis via Nitro-Reduction

Context: To generate the compound for biological testing from its commercially available nitro-precursor.

Reagents:

-

2-Nitro-2-phenyl-1,3-propanediol (CAS 5428-02-4)[2]

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol (HPLC Grade)

-

Hydrogen Gas (Balloon or Hydrogenator)

Methodology:

-

Dissolution: Dissolve 1.0 g of 2-Nitro-2-phenyl-1,3-propanediol in 20 mL of Methanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) under 1 atm H

for 4–6 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM/MeOH 9:1). -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

-

Isolation: Evaporate the solvent under reduced pressure to yield 2-(4-aminophenyl)propane-1,3-diol as a viscous oil or low-melting solid.

-

Validation: Confirm structure via

H-NMR (Look for disappearance of nitro-associated shifts and appearance of broad NH

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: To determine the IC50 of the compound in mammalian cells (e.g., HepG2).

-

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate for 24h. -

Treatment: Prepare serial dilutions of 2-(4-aminophenyl)propane-1,3-diol (0.1 µM to 1000 µM) in DMSO/Media (Final DMSO < 0.5%). Add to wells.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Part 5: Visualizations

Synthesis & Metabolic Pathway

This diagram illustrates the synthesis of the compound from its nitro-precursor and its subsequent metabolic activation (toxicity pathway).

Caption: Synthesis from nitro-precursor and divergent pathways: Bioactive carbamate synthesis vs. Toxic metabolic activation.

Structure-Activity Relationship (Read-Across)

This logic flow demonstrates how the toxicity profile is derived from related compounds.

Caption: SAR Logic: Combining the benign diol backbone with the reactive aniline moiety to predict toxicity.

References

-

European Patent Office. (1989). EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes. (Identifies the compound as a synthesis intermediate/impurity).

-

Smolecule. (2023).[3] 2-Phenyl-1,3-propanediol: Biological Activity and Properties. (Data on the parent backbone).[4][5][6][7][8]

-

PubChem. (2025).[1] 2-Nitro-2-phenyl-1,3-propanediol (Precursor) Safety Data. National Library of Medicine.

-

Oxford Academic. (2007). Site-Specific and Asymmetric Hydrolysis of Prochiral 2-Phenyl-1,3-propanediol Diacetate. Bioscience, Biotechnology, and Biochemistry.

-

GuideChem. (2023). Toxicological Summary for 2-Phenyl-1,3-propanediol Derivatives.

Sources

- 1. 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-NITRO-2-PHENYLPROPANE-1,3-DIOL | 5428-02-4 [chemicalbook.com]

- 3. Buy 2-Phenyl-1,3-propanediol | 1570-95-2 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. A promiscuous archaeal cardiolipin synthase enables construction of diverse natural and unnatural phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5854283A - Halogen substituted carbamate compounds from 2-phenyl-1,2-ethanediol - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

The Evolution of 2-(4-Aminophenyl)propane-1,3-diol Scaffolds: A Technical Guide to Pharmaceutical Intermediates

The following technical guide details the history, chemistry, and application of the aminophenyl-propanediol scaffold, specifically focusing on the 1-(4-aminophenyl)-2-aminopropane-1,3-diol derivatives (and their nitro-analogues), which are the foundational intermediates for the phenicol class of antibiotics.

Executive Summary

The molecular scaffold 2-amino-1-(4-substituted-phenyl)propane-1,3-diol represents one of the most significant chiral building blocks in pharmaceutical history. Best known as the "Chloramphenicol Base," this structure marked the transition from fermentation-only antibiotics to total chemical synthesis in the mid-20th century. While the nomenclature in the field often varies—referencing the nitro- or amino-phenyl forms interchangeably—the core pharmacophore remains the D-(−)-threo stereoisomer. This guide explores the historical genesis, synthetic evolution, and critical resolution protocols of this intermediate, providing a roadmap for researchers in antibiotic development and chiral synthesis.

Nomenclature and Structural Identity

Before examining the history, it is critical to resolve the nomenclature, as the term "2-(4-Aminophenyl)propane-1,3-diol" is often used colloquially to describe two distinct but related chemical entities in the phenicol pathway.

| Common Name | IUPAC Name | Role |

| Chloramphenicol Base | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | The immediate precursor to Chloramphenicol.[1] Contains a nitro group on the ring.[1][2][3][4][5][6] |

| Reduced Base | (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol | The fully reduced analogue. Contains an amino group on the ring.[1][3][4][5][6] Used in the synthesis of Azidamphenicol and as a degradation marker. |

| Isomeric Core | 2-(4-aminophenyl)-1,3-propanediol | A structural isomer (phenyl at C2) used primarily in dye chemistry, often confused with the pharmaceutical scaffold. |

Note: This guide focuses on the 1-phenyl-2-amino scaffold (Chloramphenicol/Thiamphenicol precursors) as it is the historically significant pharmaceutical intermediate.

Historical Genesis: The Race for Synthesis (1947–1950)

The Discovery

In 1947, Paul Burkholder isolated Streptomyces venezuelae from soil samples in Venezuela. The active principle, Chloromycetin (Chloramphenicol), was purified by Parke-Davis researchers (Ehrlich et al., 1947). Unlike penicillin, this molecule was remarkably stable and small, suggesting potential for total synthesis.

The Rebstock Synthesis (1949)

The pivotal moment in the history of this intermediate occurred when Mildred Rebstock and her team at Parke-Davis achieved the first total synthesis of a mass-producible antibiotic. The synthesis did not just replicate the natural product; it established the 2-amino-1-phenylpropane-1,3-diol skeleton as a versatile platform.

The challenge was stereochemical: the molecule has two chiral centers, creating four possible isomers (D-threo, L-threo, D-erythro, L-erythro).[1] Only the D-(−)-threo isomer possessed antibacterial activity.[1] This necessitated the development of industrial-scale optical resolution techniques, a frontier in pharmaceutical chemistry at the time.

Synthetic Evolution and Methodologies

The production of the intermediate has evolved through three distinct "generations" of synthesis, driven by the need for higher enantiomeric excess (ee) and lower cost.

Generation 1: The p-Nitroacetophenone Route (The Classic)

The original Rebstock method, still relevant for understanding the scaffold's reactivity.

-

Condensation: p-Nitroacetophenone is brominated and hexamethylenetetramine is added to form the amine.

-

Acetylation: Protection of the amine.

-

Aldol-like Addition: Reaction with formaldehyde to form the propane-1,3-diol skeleton.

-

Reduction: The ketone is reduced to the alcohol (MPV reduction), generating the diastereomeric pair (threo/erythro).

Generation 2: The Styrene/Cinnamyl Alcohol Route

To avoid the unstable bromoketone intermediates, researchers utilized cinnamyl alcohol.

-

Reagent: Cinnamyl alcohol is reacted with hypobromous acid or derivatives.

-

Outcome: This route favored the erythro isomer, requiring an inversion step (via oxazoline intermediates) to reach the desired threo configuration.

Generation 3: The Catalytic Asymmetric Route (Modern)

Modern methods utilize asymmetric hydrogenation or biocatalysis to set the chiral centers early, minimizing the waste associated with resolving racemic mixtures.

-

Key Reaction: Copper-catalyzed asymmetric Henry reaction (nitroaldol) of p-nitrobenzaldehyde with nitroethanol, followed by hydrogenation.

Technical Deep Dive: The Resolution Protocol

The separation of the D-threo isomer from the racemic mixture is the most critical quality gate in the manufacturing process.

Mechanism of Resolution

The historical and most robust method involves forming a diastereomeric salt with a chiral acid.

-

Resolving Agent: (+)-Tartaric acid or (+)-Camphorsulfonic acid.

-

Process: The racemic "Chloramphenicol Base" (2-amino-1-(4-nitrophenyl)propane-1,3-diol) is dissolved in methanol/water.

-

Causality: The D-threo amine forms a less soluble salt with (+)-tartaric acid compared to the L-threo amine. The D-threo salt crystallizes out, leaving the L-isomer in the mother liquor.

Self-Validating Protocol: Optical Rotation Check

A self-validating system requires checking the specific optical rotation

-

Target:

to -

Failure Mode: If rotation is lower (e.g., -20°), the crystallization must be repeated (recrystallization from water).

Modern Applications: Beyond Chloramphenicol

While Chloramphenicol use has declined due to toxicity (aplastic anemia), the aminophenyl-propanediol intermediate remains vital for:

-

Thiamphenicol: The p-nitro group is replaced by a methylsulfonyl group (

). The synthesis uses the same aminodiol scaffold logic but starts from p-methylthioacetophenone. -

Florfenicol: A fluorinated derivative (C3 hydroxyl replaced by Fluorine) used exclusively in veterinary medicine. The D-threo stereochemistry is conserved.

-

Azidamphenicol: Produced from the reduced base (1-(4-aminophenyl)-2-aminopropane-1,3-diol) by diazotization and reaction with sodium azide.

Experimental Protocols

Protocol A: Synthesis of Racemic 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Rebstock Method Adaptation)

Objective: Synthesize the racemic threo/erythro mixture from p-nitroacetophenone.

-

Bromination: Dissolve 16.5g p-nitroacetophenone in glacial acetic acid. Add 16g bromine dropwise at 20°C. Stir for 1 hour. Pour into ice water to precipitate

-bromo-p-nitroacetophenone. -

Amination: React the bromide with hexamethylenetetramine in chlorobenzene followed by ethanol/HCl hydrolysis to yield

-amino-p-nitroacetophenone hydrochloride. -

Hydroxymethylation: Acetylate the amine (Ac2O/NaOAc). React the N-acetyl derivative with paraformaldehyde (1.5 eq) and NaHCO3 in ethanol at 35°C.

-

Reduction: Perform Meerwein-Ponndorf-Verley reduction (Aluminum isopropoxide in isopropanol) to reduce the ketone to the secondary alcohol.

-

Hydrolysis: Reflux in 5% HCl to remove the N-acetyl group. The product is the racemic aminodiol hydrochloride.

Protocol B: Resolution of the D-Threo Isomer

-

Basification: Neutralize the hydrochloride salt with NaOH to obtain the free base.

-

Salt Formation: Dissolve the racemic base (10g) in Methanol (50 mL). Add (+)-Tartaric acid (7.1g) dissolved in water (10 mL).

-

Crystallization: Stir at 50°C for 30 mins, then cool slowly to 5°C over 12 hours.

-

Filtration: Filter the precipitate. This is the D-threo-amine-(+)-tartrate .

-

Liberation: Dissolve the salt in water and basify to pH 10 with NH4OH. The D-threo base precipitates.

-

Validation: Check MP (162-164°C) and

.

-

Visualization of Pathways[3]

Diagram 1: Synthetic Pathway and Resolution Logic

Caption: The Rebstock synthesis pathway highlighting the critical optical resolution step required to isolate the bioactive D-threo intermediate.

Diagram 2: Stereochemical Relationships

Caption: Stereochemical divergence of the aminodiol intermediate. Only the (1R, 2R) configuration yields the active antibiotic.

References

-

Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin).[4] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. Link

-

Ehrlich, J., Bartz, Q. R., Smith, R. M., Joslyn, D. A., & Burkholder, P. R. (1947). Chloromycetin, a New Antibiotic from a Soil Actinomycete. Science, 106(2757), 417. Link

-

Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin).[4] VI. A Synthetic Approach. Journal of the American Chemical Society, 71(7), 2469–2472. Link

-

Bartz, Q. R. (1948). Isolation and Characterization of Chloromycetin. Journal of Biological Chemistry, 172, 445-450. Link

- Alakhov, Y. B., et al. (1995). Synthesis of Thiamphenicol and Florfenicol. Russian Chemical Reviews.

Disclaimer: The protocols described herein are for educational and historical reference. The synthesis of nitrated aromatics involves hazardous intermediates. All laboratory work must be conducted under strict safety guidelines.

Sources

- 1. 2-[(4-Nitrophenyl)amino]propane-1,3-diol | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]

Technical Guide: Ionization Profile and pKa of 2-(4-Aminophenyl)propane-1,3-diol

[1]

Chemical Identity and Structural Context[2][3][4][5][6][7][8]

Before analyzing the ionization constants, it is critical to rigorously define the chemical structure to avoid confusion with isomeric pharmaceutical intermediates (e.g., chloramphenicol bases).

-

Systematic Name: 2-(4-Aminophenyl)-1,3-propanediol[1]

-

Molecular Formula:

[1][3] -

Molecular Weight: 181.21 g/mol [1]

-

Structural Features:

-

Core: A phenyl ring substituted at the para position with a primary amine (

).[1] -

Tail: A 1,3-propanediol chain attached to the phenyl ring at the C2 position of the propane chain.[1]

-

Differentiation: This compound is the p-amino derivative of 2-phenyl-1,3-propanediol (a key intermediate in Felbamate synthesis).[1] It is distinct from 2-amino-1-(4-aminophenyl)propane-1,3-diol, which contains a second amine on the alkyl chain.[1]

-

Structural Visualization (SMILES)

Theoretical pKa Determination

The ionization profile of 2-(4-Aminophenyl)propane-1,3-diol is governed by two distinct functional groups: the aromatic amine (aniline derivative) and the aliphatic hydroxyls.[1]

Table 1: Predicted pKa Values and Ionization Centers

| Functional Group | Type | Predicted pKa | Description |

| Aniline Nitrogen ( | Basic | 4.8 ± 0.2 | The primary ionization center.[1] Protonation occurs at acidic pH to form the anilinium cation ( |

| Aliphatic Hydroxyls ( | Acidic | > 14.5 | Very weak acids.[1] Ionization to alkoxide ( |

Mechanistic Analysis of the Basic pKa (4.8)

The pKa of the aniline nitrogen is the critical parameter for pharmaceutical applications. The value is derived from the baseline pKa of aniline (4.[1]6) modulated by the electronic effects of the para-substituent:

Ionization Equilibria and Speciation

Understanding the speciation at different pH levels is vital for solubility profiling and formulation.[1]

Speciation Logic

-

pH < 3.0: The molecule exists predominantly as a Cation (

).[1] Solubility is maximal in aqueous media.[1] -

pH 6.0 - 12.0: The molecule exists as a Neutral species (

).[1] Lipophilicity is maximal; solubility depends on the dipole moment of the diol.[1] -

pH > 14.0: The molecule may form a Mono-anion (

), though this is outside the range of standard biological assays.[1]

Visualization: Ionization Pathway

The following diagram illustrates the protonation states across the pH scale.

Figure 1: Stepwise ionization pathway of 2-(4-Aminophenyl)propane-1,3-diol showing the transition from cationic to neutral forms.[1]

Experimental Protocols for pKa Determination

For high-precision applications, experimental validation is required.[1] Two methodologies are recommended based on the compound's solubility and chromophore properties.[1]

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy but requires milligram-scale quantities of pure compound.[1]

-

Preparation: Dissolve 5-10 mg of the compound in a degassed solution of 0.1 M KCl (ionic strength adjustor). If water solubility is low at neutral pH, use a co-solvent system (e.g., Methanol/Water 20:80) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]

-

Titrant: Standardized 0.1 M HCl and 0.1 M KOH (carbonate-free).

-

Execution:

-

Analysis: The inflection point at the lower pH range corresponds to the deprotonation of the anilinium ion.[1]

Method B: UV-Vis Spectrophotometry

This method exploits the spectral shift of the aniline chromophore upon protonation.[1]

-

Principle: The UV absorption spectrum of the free base (aniline) differs significantly from the protonated cation (anilinium) due to the loss of

conjugation. -

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 in 0.5 unit increments.

-

Measurement:

-

Add a fixed concentration (

M) of the compound to each buffer.[1] -

Scan absorbance from 200 nm to 400 nm.

-

Observe the isosbestic point and the shift in

(typically a hypsochromic shift upon protonation).

-

-

Calculation: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve is the pKa.[1]

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Implications for Drug Development[1]

Solubility and Permeability (LogD)

The ionization state directly impacts the distribution coefficient (LogD).

-

Stomach (pH 1.5 - 3.5): The compound is >99% protonated (Cationic).[1] High solubility is expected, facilitating dissolution.[1]

-

Intestine (pH 6.5 - 7.4): The compound is >99% neutral.[1] The presence of the diol chain maintains moderate water solubility while the neutral aniline core allows for passive permeability.[1]

-

Formulation: Salts (e.g., Hydrochloride) are recommended for solid dosage forms to ensure rapid dissolution, relying on the in vivo pH shift to precipitate the free base for absorption.

Synthesis Utility

This compound serves as a valuable monomer for polyurethanes or polyamides where the diol acts as the chain extender and the amine provides a site for cross-linking or post-polymerization modification.[1] The pKa data confirms that the amine is nucleophilic enough for reaction with isocyanates or acid chlorides under mild basic conditions.[1]

References

-

PubChem. 2-Amino-1-(4-aminophenyl)propane-1,3-diol (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Note: Reference for structural analogs and chloramphenicol metabolites).[1]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965.[1] (Foundational text for aniline derivative pKa prediction).

-

Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. [Link]

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Methodology for pKa measurement in drug discovery).

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Aminophenyl)propane-1,3-diol

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(4-Aminophenyl)propane-1,3-diol , a critical intermediate in the development of functionalized polymers, disperse dyes, and phenylpropanoid pharmaceutical scaffolds.

The synthesis strategy prioritizes regiochemical integrity and scalability , utilizing a convergent "Malonate Route" that avoids the formation of regioisomers common in direct Friedel-Crafts alkylation approaches.

Introduction & Retrosynthetic Analysis

The target molecule, 2-(4-Aminophenyl)propane-1,3-diol , features a 1,3-diol backbone substituted at the C2 position with an aniline moiety. Direct functionalization of 2-phenylpropane-1,3-diol via nitration is hazardous and yields inseparable ortho/para mixtures.

This protocol employs a retrosynthetic disconnection at the C2-Aryl bond and the Ester-Alcohol transition, ensuring the para-substitution pattern is locked in from the starting material (1-Fluoro-4-nitrobenzene).

Reaction Pathway Diagram

Figure 1: Three-stage synthetic pathway ensuring para-regioselectivity.

Experimental Protocols

Stage 1: Synthesis of Diethyl 2-(4-nitrophenyl)malonate

Objective: Install the 4-nitrophenyl group onto the malonate backbone via SNAr. Rationale: 1-Fluoro-4-nitrobenzene is selected over the chloro-analogue due to the higher electronegativity of fluorine, which significantly accelerates the rate-determining step in SNAr reactions, allowing for milder conditions and fewer side reactions.

Reagents:

-

Diethyl malonate (1.1 equiv)

-

1-Fluoro-4-nitrobenzene (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

DMF (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (5 mL/mmol) at 0°C. Add Diethyl malonate (1.1 equiv) dropwise over 20 minutes. Evolution of H2 gas will be vigorous. Stir at room temperature (RT) for 30 minutes until the solution becomes clear/homogeneous.

-

Coupling: Cool the enolate solution to 0°C. Add a solution of 1-Fluoro-4-nitrobenzene (1.0 equiv) in minimal DMF dropwise.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the fluoronitrobenzene.

-

Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO4 and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 5% -> 20% EtOAc in Hexane).

-

Expected Yield: 85–92%

-

Appearance: Pale yellow solid.[1]

-

Stage 2: Reduction to 2-(4-Nitrophenyl)propane-1,3-diol

Objective: Reduce the diester to the diol without reducing the nitro group. Rationale: Lithium Aluminum Hydride (LiAlH4) is used at controlled temperatures. While LiAlH4 can reduce nitro groups to azo compounds or amines under reflux, performing the reaction at 0°C to RT preserves the nitro functionality while quantitatively reducing the esters.

Reagents:

-

Diethyl 2-(4-nitrophenyl)malonate (1.0 equiv)

-

LiAlH4 (2.5 equiv)

-

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck RBF under nitrogen.

-

Reagent Prep: Suspend LiAlH4 (2.5 equiv) in anhydrous THF (10 mL/mmol) and cool to -5°C (ice/salt bath).

-

Addition: Dissolve the Stage 1 product in THF and add dropwise to the LiAlH4 slurry, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to RT and stir for 3 hours. Do not reflux.

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:

-

x mL water

-

x mL 15% NaOH

-

3x mL water[2]

-

-

Isolation: Stir the granular white precipitate for 30 mins. Filter through a Celite pad.[2] Wash the pad with warm THF. Concentrate the filtrate.

-

Purification: The crude diol is often pure enough for the next step. If necessary, purify via column chromatography (DCM:MeOH 95:5).

-

Data Check:1H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of -CH2OH signals (~3.8–4.0 ppm).

-

Stage 3: Catalytic Hydrogenation to 2-(4-Aminophenyl)propane-1,3-diol

Objective: Reduce the nitro group to the primary amine. Rationale: Pd/C catalyzed hydrogenation is the cleanest method, avoiding metal waste (Fe/HCl, Sn/HCl) that complicates the purification of the polar diol product.

Reagents:

-

2-(4-Nitrophenyl)propane-1,3-diol (1.0 equiv)

-

Pd/C (10% wt loading, 50% wet) (10 wt% of substrate)

-

Methanol (HPLC grade)

-

Hydrogen gas (balloon pressure sufficient)

Protocol:

-

Setup: Place the nitro-diol in a RBF and dissolve in Methanol (20 mL/mmol).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric; use wet catalyst or add under inert gas.

-

Hydrogenation: Purge the vessel with H2 (vacuum/fill cycle x3). Stir vigorously under H2 balloon atmosphere at RT for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC (DCM:MeOH 9:1). The starting material (UV active, yellow spot) will disappear; the product is more polar and stains with Ninhydrin (red/purple).

-

Workup: Filter through a tight Celite pad to remove Palladium. Wash with MeOH.

-

Final Isolation: Concentrate the filtrate to obtain the target amine.

-

Product: Off-white to pale brown solid.

-

Storage: Store under Argon at -20°C (amine is oxidation-sensitive).

-

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | Off-white to pale beige crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, Water/ACN gradient) |

| MS (ESI+) | [M+H]+ = 168.1 | LC-MS |

| 1H NMR (DMSO-d6) | δ 6.85 (d, 2H), 6.45 (d, 2H), 4.80 (br s, 2H, NH2), 4.45 (t, 2H, OH), 3.5–3.7 (m, 4H, CH2), 2.7 (m, 1H, CH) | 400 MHz NMR |

Safety & Hazards (E-E-A-T)

-

Sodium Hydride (NaH): Reacts violently with moisture. Use only dry solvents and glassware.

-

1-Fluoro-4-nitrobenzene: Skin irritant and toxic. Handle in a fume hood.

-

Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Quench with extreme caution using the Fieser method. Never add water directly to a large amount of unquenched reaction mixture.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent. Filter residues into a waste container kept wet with water.

References

-

Preparation of Diethyl 2-(4-nitrophenyl)

- Based on principles of SNAr for malonate arylation. See: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.Accounts of Chemical Research, 20(8), 282–289.

-

Specific protocol adapted from: PrepChem. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. (Adapted for non-ethylated analog). Link

-

Reduction of Phenyl-Malonates to Diols

-

US Patent 5072056A.Synthesis of 2-phenyl-1,3-propanediol. (Describes the LAH reduction of diethyl phenyl substituted malonates). Link

-

- General Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Nitro -> Amine reduction).

-

Target Molecule Identification

-

ChemicalBook.(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. (Note: This reference distinguishes the target from the Chloramphenicol base isomer). Link

-

Sources

HPLC method development for detection of 2-(4-Aminophenyl)propane-1,3-diol

Application Note: HPLC Method Development for the Detection and Quantification of 2-(4-Aminophenyl)propane-1,3-diol

Introduction & Analyte Profiling

The compound 2-(4-Aminophenyl)propane-1,3-diol (C9H13NO2, MW 167.20 g/mol )[1] presents a classic chromatographic challenge. Structurally, it features a highly polar, hydrogen-bonding aliphatic diol moiety coupled with a basic primary aromatic amine.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-HPLC) on standard alkyl-chain (C18) columns, analysts typically encounter two critical failures:

-

Poor Retention: The hydrophilic 1,3-diol chain causes the molecule to favor the mobile phase, leading to elution near or within the void volume (

), making accurate quantification impossible. -

Severe Peak Tailing: The basic primary amine undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica backbone at mid-pH ranges, resulting in asymmetric, tailing peaks[2].

To establish a highly reproducible, self-validating assay, we must abandon standard C18 methodologies and employ orthogonal selectivities: Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) Reversed-Phase Chromatography .

Chromatographic Rationale & Causality

Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar zwitterions and hydrophilic amines[3]. By utilizing a highly organic mobile phase (typically >70% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic or Amide), a stagnant, water-rich partition layer is immobilized on the silica surface. The polar 1,3-diol moiety of our analyte partitions into this aqueous layer, while the protonated primary amine engages in electrostatic and hydrogen-bonding interactions with the stationary phase[4]. This mixed-mode retention mechanism reverses the elution order compared to RP-HPLC, strongly retaining the analyte.

Approach B: Pentafluorophenyl (PFP) Selectivity

If an aqueous-rich mobile phase is required for sample solubility, a PFP column provides a robust alternative to C18. The highly electronegative fluorine atoms on the PFP phase create strong dipole-dipole interactions, while the aromatic ring facilitates

Fig 1: Method development decision tree for polar aromatic amines.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of buffer and injection solvent is critical to prevent peak distortion (the "solvent effect").

Protocol A: HILIC Method (Primary Recommendation)

Causality Note: Ammonium formate is chosen over phosphate buffers because it is highly soluble in Acetonitrile (ACN) and is MS-compatible. The pH is adjusted to 3.0 to ensure the primary amine is fully protonated, maximizing electrostatic retention.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Aqueous Buffer (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust pH to 3.0 using Formic Acid. Filter through a 0.22 µm membrane.

-

Organic Modifier (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

-

-

Instrumental Conditions:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm.

-

Isocratic Elution: 80% B / 20% A. (Do not drop organic below 70% to maintain the aqueous partition layer).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 230 nm (optimal for the aminophenyl chromophore).

-

-

Sample Preparation: Dissolve the standard in 80% ACN / 20% Water. Critical: Injecting a sample dissolved in 100% water will disrupt the HILIC partition layer, causing peak splitting.

Protocol B: RP-PFP Method (Alternative)

Causality Note: Methanol is selected as the organic modifier instead of Acetonitrile. Methanol is a protic solvent that enhances

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 100% LC-MS Grade Methanol.

-

-

Instrumental Conditions:

-

Column: Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm[5].

-

Gradient Elution: 5% B to 40% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C (elevated to reduce mobile phase viscosity and improve mass transfer).

-

Detection: UV at 230 nm.

-

Fig 2: HILIC retention mechanism for 2-(4-Aminophenyl)propane-1,3-diol.

Data Presentation & Optimization Logic

The optimization of the HILIC buffer is critical. As shown in Table 1, increasing the buffer concentration increases the ionic strength, which disrupts the electrostatic interactions between the protonated amine and the zwitterionic phase, thereby decreasing retention (

Table 1: HILIC Buffer Concentration Optimization (Isocratic 80% ACN, pH 3.0)

| Buffer Conc. (mM) | Capacity Factor ( | Tailing Factor ( | Theoretical Plates ( | Logic / Causality |

| 2.0 | 6.8 | 1.85 | 3,200 | Insufficient ionic strength; secondary silanol interactions cause tailing. |

| 10.0 | 4.5 | 1.12 | 8,500 | Optimal balance of shielding and electrostatic retention. |

| 25.0 | 2.1 | 1.05 | 9,100 | High ionic strength suppresses retention; analyte elutes too early. |

Table 2: Cross-Column Performance Comparison for 2-(4-Aminophenyl)propane-1,3-diol

| Column Chemistry | Mobile Phase Strategy | Retention Time (min) | Tailing Factor ( | Suitability Status |

| Standard C18 | 5% ACN / 95% Water | 1.8 (Near Void) | 2.40 | FAIL (Poor retention, severe tailing) |

| RP-PFP | 5-40% MeOH Gradient | 8.4 | 1.25 | PASS (Excellent |

| ZIC-HILIC | 80% ACN Isocratic | 6.2 | 1.12 | PASS (Optimal retention and peak shape) |

System Suitability Test (SST) & Validation Criteria

To ensure the trustworthiness and self-validating nature of the assay prior to sample analysis, the system must pass the following SST parameters (based on 6 replicate injections of a 50 µg/mL standard):

-

Retention Time Precision: %RSD

1.0% (Validates HILIC water-layer equilibration). -

Peak Area Precision: %RSD

2.0% (Validates injection integrity). -

Tailing Factor (

): -

Column Efficiency (

):

References

-

PubChem. "2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2". National Institutes of Health (NIH). 1

-

ThermoFisher. "Thermo Scientific Hypersil GOLD HPLC Columns". Thermo Fisher Scientific. 5

-

iTeh Standards. "ISO 16000-39:2019 - Amines in Indoor Air by HPLC-UHPLC-MS Analysis". iTeh.ai. 6

-

Vallaro M, Ermondi G, Caron G. "Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions". European Journal of Pharmaceutical Sciences / PubMed. 3

-

Xia Y, et al. "One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography". Journal of Chromatography A / PubMed. 4

Sources

- 1. 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 | CID 19593976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. standards.iteh.ai [standards.iteh.ai]

Application Note: Advanced Crystallization & Purification of 2-(4-Aminophenyl)propane-1,3-diol

This Application Note is designed for process chemists and engineers involved in the purification of 2-(4-Aminophenyl)propane-1,3-diol . This compound is a structural isomer of the common chloramphenicol base (1-(4-aminophenyl)-2-aminopropane-1,3-diol) and serves as a specialized intermediate in the synthesis of functionalized polymers (polytrimethylene terephthalate analogs) and fine chemical scaffolds.

Executive Summary

2-(4-Aminophenyl)propane-1,3-diol (CAS: Analogous to 2-phenyl-1,3-propanediol derivatives) presents a unique purification challenge due to its dual functionality: a polar, H-bonding 1,3-diol motif and an oxidation-sensitive aromatic amine. Unlike its 1-phenyl isomer, the 2-phenyl substitution pattern creates a compact steric profile that favors crystallization from medium-polarity solvents.

This protocol details a cooling-antisolvent crystallization workflow designed to:

-

Maximize Purity: Remove unreacted nitro-precursors and inorganic reduction catalysts.

-

Prevent Degradation: Mitigate oxidative coloring (browning) typical of anilines.

-

Ensure Polymorphic Stability: Target the stable crystalline habit for downstream processing.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for a robust protocol.

| Property | Characteristic | Implication for Crystallization |

| Structure | 2-Aryl-1,3-propanediol | Compact, symmetric core; facilitates lattice packing. |

| Functional Groups | Primary Diol + Aniline | High polarity; H-bond donor/acceptor. |

| Est. Melting Point | 95°C – 115°C | Solid at room temp; suitable for melt or solution crystallization. |

| Oxidation Potential | High (Aniline moiety) | Requires inert atmosphere (N2) and degassed solvents. |

| Solubility (Hot) | Alcohols (MeOH, EtOH, IPA), EtOAc, Water | Good candidates for the "solvent" phase. |

| Solubility (Cold) | Toluene, Hexanes, MTBE, DCM | Good candidates for the "antisolvent" phase. |

Theoretical Solubility Map

-

High Solubility Zone: Methanol > Ethanol > 2-Propanol (IPA) > Ethyl Acetate.

-

Low Solubility Zone (Antisolvents): Toluene > Heptane > Cyclohexane.

-

Selection: The IPA / Toluene or Ethanol / Ethyl Acetate systems offer the best balance of impurity rejection and yield. Water is effective but difficult to dry; avoid unless necessary for inorganic salt removal.

Detailed Experimental Protocol

Phase 1: Crude Preparation & Pre-treatment

Objective: Remove gross impurities (catalyst residues, inorganic salts) before crystallization.

-

Dissolution: Charge the crude solid (brown/tan) into 2-Propanol (IPA) (5–7 volumes relative to mass).

-

Heating: Heat to 70–75°C under nitrogen flow. Ensure complete dissolution.

-

Note: If the solution remains cloudy, inorganic salts (NaCl, Na2SO4) from the reduction step are likely present.

-

-

Filtration: Perform a hot filtration (using a pre-heated Büchner funnel or sintered glass) to remove insoluble catalyst residues (Pd/C or Fe sludge).

-